is a chemical compound with the molecular formula C6H4N2O5 . It’s a solid substance and is typically stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 184.11 .
One potential application of a similar compound, 5-Nitronicotinic acid, is as an intermediate in the synthesis of nicotinamide with potential anticoccidial activity . This suggests that 4-Hydroxy-5-nitronicotinic acid could potentially have similar uses in the field of medicinal chemistry .
4-Hydroxy-5-nitronicotinic acid is an aromatic compound with the molecular formula C₆H₄N₂O₅ and a molecular weight of 184.11 g/mol. It is characterized by a pyridine ring with hydroxyl and nitro substituents, which contribute to its unique chemical properties. The compound typically appears as a light yellow to yellow crystalline powder, with a melting point ranging from 269 to 271 °C and a predicted boiling point of approximately 363.6 °C. Its solubility and stability are influenced by the presence of functional groups, making it an interesting subject for both chemical synthesis and biological studies .
These reactions highlight the compound's potential for modification and functionalization in synthetic organic chemistry.
Research indicates that 4-hydroxy-5-nitronicotinic acid exhibits significant biological activity, particularly in pharmacological contexts. Its structural features suggest potential roles in:
The synthesis of 4-hydroxy-5-nitronicotinic acid can be achieved through several methods:
These synthetic methods are crucial for producing sufficient quantities for research and application purposes.
4-Hydroxy-5-nitronicotinic acid has several potential applications:
Interaction studies involving 4-hydroxy-5-nitronicotinic acid focus on its binding affinity and activity against various biological targets. Preliminary data suggest:
These studies are essential for understanding the full scope of its biological implications.
Several compounds share structural similarities with 4-hydroxy-5-nitronicotinic acid. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
6-Hydroxy-5-nitronicotinic acid | 6635-31-0 | 0.94 | Contains an additional hydroxyl group |
Methyl 4-hydroxy-5-nitronicotinate | 1214387-19-5 | 0.94 | Methyl ester derivative |
4-Hydroxy-6-methyl-5-nitronicotinic acid | 914222-95-0 | 0.88 | Methyl substitution on the pyridine ring |
Ethyl 4,6-dihydroxy-5-nitronicotinate | 6317-97-1 | 0.84 | Contains two hydroxyl groups |
Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 | 0.86 | Similar structure but with different substitutions |
These compounds exhibit varying degrees of similarity based on their functional groups and structural configurations, which influence their reactivity and biological activities.